



Preclinical Anticancer Activity of Auy922 (Luminespib): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the anticancer activity of **Auy922** (also known as Luminespib or NVP-**AUY922**), a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] **Auy922** binds with high affinity to the ATP pocket in the N-terminal domain of HSP90, leading to the proteasomal degradation of oncogenic client proteins.[2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the preclinical assessment of **Auy922**.

In Vitro Anticancer Activity

Auy922 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with GI₅₀ (concentration that inhibits cell growth by 50%) values typically in the low nanomolar range.[4]

Table 1: In Vitro Proliferative Inhibition by **Auy922** in Various Cancer Cell Lines



Cancer Type	Cell Line	GI50 / IC50 (nM)	Reference
Breast Cancer	BT-474	3 - 126	[4][5]
A panel of 7 HER2+ lines	6 - 17	[6]	
Non-Small Cell Lung Cancer (NSCLC)	A panel of 41 cell lines	< 100	[7]
H1299	2850 (IC50)	[8]	
Gastric Cancer	A panel of cell lines	2 - 40	[9]
Various Human Tumors	Prostate, Ovarian, Colon, Melanoma, Glioblastoma	2.3 - 50	[4]

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have shown that **Auy922** effectively inhibits tumor growth and can lead to tumor regression.[10]

Table 2: In Vivo Antitumor Activity of Auy922 in Xenograft Models

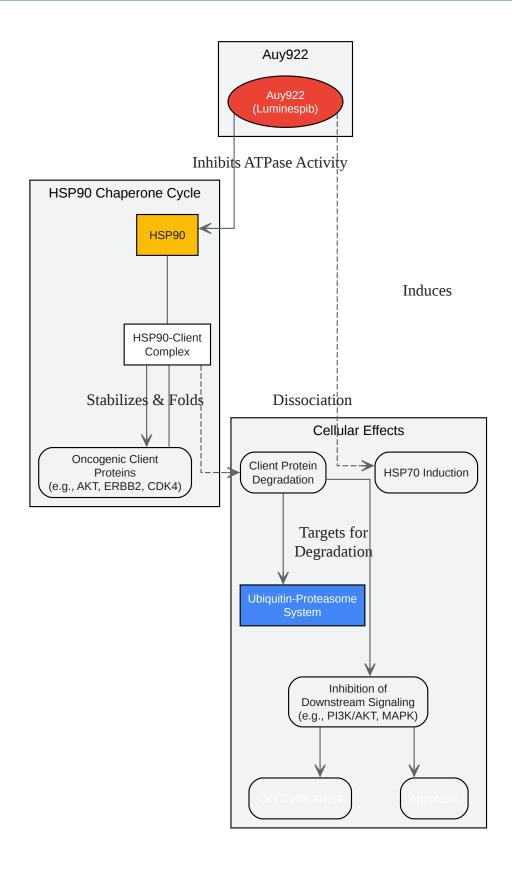


Cancer Type	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (% T/C)	Reference
Breast Cancer	BT-474	30 mg/kg, i.v., once weekly	Significant growth inhibition	[4][5]
Breast Cancer	BT-474	50 mg/kg, i.p. or i.v., daily	21%	[10]
Ovarian Cancer	A2780	50 mg/kg, i.p. or i.v., daily	11%	[10]
Glioblastoma	U87MG	50 mg/kg, i.p. or i.v., daily	7%	[10]
Prostate Cancer	PC3	50 mg/kg, i.p. or i.v., daily	37%	[10]
Melanoma	WM266.4	50 mg/kg, i.p. or i.v., daily	31%	[10]
NSCLC	A549 (KRAS mutant)	25-50 mg/kg, weekly or thrice weekly	Dose-dependent reduction in tumor growth	[7]
NSCLC	H1975 (EGFR mutant)	Not specified	Tumor stability	[7]
Esophageal Adenocarcinoma	Rat Model	Not specified	36.4% decrease in tumor volume	[11]

Signaling Pathways and Mechanism of Action

Auy922's anticancer effects are mediated through the inhibition of HSP90, which is crucial for the stability and function of numerous client proteins involved in oncogenesis.[1] Inhibition of HSP90 by **Auy922** leads to the degradation of these client proteins, affecting key signaling pathways that control cell growth, proliferation, and survival.[4][12] A hallmark of HSP90 inhibition is the concomitant upregulation of heat shock protein 70 (HSP70).[3][4]





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Caption: Mechanism of action of Auy922.

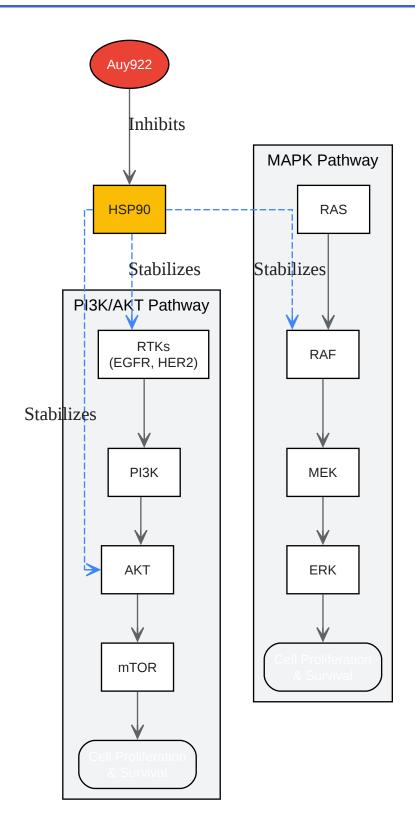






Key client proteins of HSP90 that are degraded following **Auy922** treatment include ERBB2, AKT, P-AKT, CRAF, and CDK4.[4][10] This leads to the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[4][13][14]









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